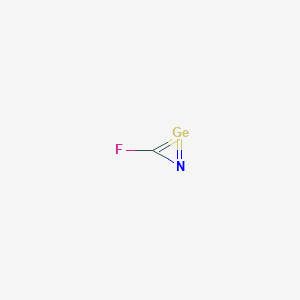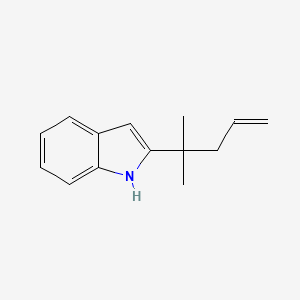
2-(2-Methylpent-4-en-2-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylpent-4-en-2-yl)-1H-indole is a chemical compound that belongs to the class of indoles. Indoles are heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This particular compound features a unique structure with a methylpent-4-en-2-yl group attached to the indole core, which may contribute to its distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpent-4-en-2-yl)-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of indole with 2-methylpent-4-en-2-yl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the indole, allowing it to react with the alkyl halide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-(2-Methylpent-4-en-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of nitro, sulfo, or halo-indole derivatives.
科学的研究の応用
2-(2-Methylpent-4-en-2-yl)-1H-indole has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2-Methylpent-4-en-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
類似化合物との比較
Similar Compounds
2-Methylindole: Lacks the methylpent-4-en-2-yl group, resulting in different chemical and biological properties.
1H-Indole-2-carboxylic acid: Contains a carboxyl group instead of the methylpent-4-en-2-yl group.
2-(2-Methylbut-3-en-2-yl)-1H-indole: Similar structure but with a different alkyl group.
Uniqueness
2-(2-Methylpent-4-en-2-yl)-1H-indole is unique due to its specific alkyl substitution, which may confer distinct chemical reactivity and biological activity compared to other indole derivatives
特性
CAS番号 |
683800-29-5 |
|---|---|
分子式 |
C14H17N |
分子量 |
199.29 g/mol |
IUPAC名 |
2-(2-methylpent-4-en-2-yl)-1H-indole |
InChI |
InChI=1S/C14H17N/c1-4-9-14(2,3)13-10-11-7-5-6-8-12(11)15-13/h4-8,10,15H,1,9H2,2-3H3 |
InChIキー |
SCFIFFAYGJDOKR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC=C)C1=CC2=CC=CC=C2N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


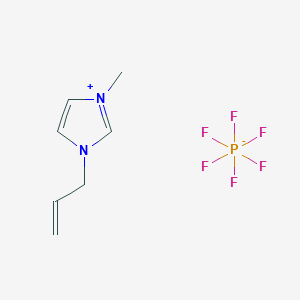
![(1S,2S,4R)-2-(Furan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B12536534.png)
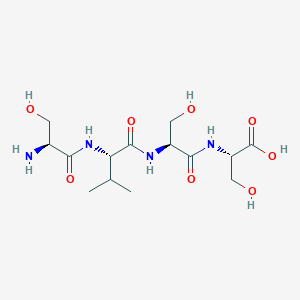
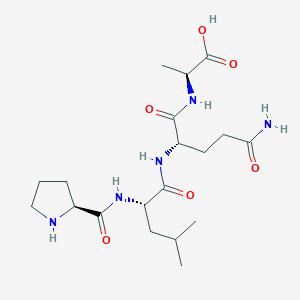
![2-Cyclopenten-1-one, 2-[[4-(dimethylamino)phenyl]hydroxymethyl]-](/img/structure/B12536543.png)
![4-[(11,11-Diethoxyundecyl)oxy]-4'-[(undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B12536545.png)
![N-[4-(2-Formylhydrazinyl)phenyl]-2-(heptylsulfanyl)acetamide](/img/structure/B12536552.png)
![2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol](/img/structure/B12536559.png)
![Phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide](/img/structure/B12536562.png)
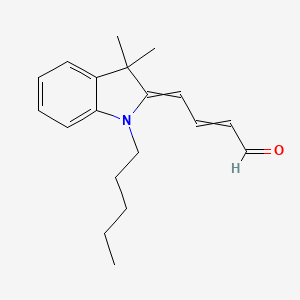

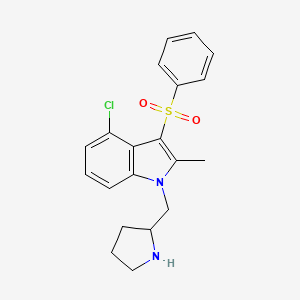
![2-{1-[5-(Pyridin-4-yl)pyrazin-2-yl]piperidin-2-yl}ethan-1-ol](/img/structure/B12536572.png)
